3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one
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Overview
Description
3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a cyclohexene ring substituted with a hydrazinyl group and an iodophenyl group, making it a unique structure for various chemical and biological studies.
Preparation Methods
The synthesis of 3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 4-iodophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one exerts its effects involves interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The iodophenyl group may also play a role in the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one can be compared with other similar compounds, such as:
- 3-[2-(4-Bromophenyl)hydrazinyl]cyclohex-2-en-1-one
- 3-[2-(4-Chlorophenyl)hydrazinyl]cyclohex-2-en-1-one
- 3-[2-(4-Fluorophenyl)hydrazinyl]cyclohex-2-en-1-one These compounds share a similar structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and potential applications.
Properties
IUPAC Name |
3-[2-(4-iodophenyl)hydrazinyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(16)8-11/h4-8,14-15H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUUIAHHKQQDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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